(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone
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Overview
Description
(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrazole ring, a triazole ring, and a piperidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the triazole ring can be formed via a cyclization reaction involving an azide and an alkyne. The piperidine ring is usually prepared through hydrogenation of a pyridine derivative. These rings are then linked together using appropriate coupling reactions under controlled conditions.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone
- (3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone
Uniqueness
The uniqueness of (3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-15-12-16(2)27(24-15)21(28)17-8-10-25(11-9-17)13-20-23-22-14-26(20)18-6-4-5-7-19(18)29-3/h4-7,12,14,17H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBHMTIAQSXFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2CCN(CC2)CC3=NN=CN3C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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